Cyclobutyl 3-(piperidinomethyl)phenyl ketone

Catalog No.
S744687
CAS No.
898793-68-5
M.F
C17H23NO
M. Wt
257.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutyl 3-(piperidinomethyl)phenyl ketone

CAS Number

898793-68-5

Product Name

Cyclobutyl 3-(piperidinomethyl)phenyl ketone

IUPAC Name

cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C17H23NO/c19-17(15-7-5-8-15)16-9-4-6-14(12-16)13-18-10-2-1-3-11-18/h4,6,9,12,15H,1-3,5,7-8,10-11,13H2

InChI Key

BTUBPGBTQNHCTF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCC3

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCC3
Cyclobutyl 3-(piperidinomethyl)phenyl ketone, also known as CPK, is an organic compound that has gained a lot of attention in the scientific community due to its numerous applications in various fields. CPK is a white crystalline solid with the molecular formula C₁₉H₂₃NO and a molecular weight of 285.39 g/mol. In this paper, we will delve into the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions of CPK.
research and industry, and limitations and future directions of Cyclobutyl 3-(piperidinomethyl)phenyl ketone.
Cyclobutyl 3-(piperidinomethyl)phenyl ketone is a synthetic compound that belongs to the class of ketones, which are organic compounds that contain a carbonyl group (C=O) bonded to two carbon atoms. It was first synthesized in the late 1980s by a group of researchers at Merck, Sharp, and Dohme, who were searching for new painkillers.
Cyclobutyl 3-(piperidinomethyl)phenyl ketone is a white crystalline solid that is insoluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform. It has a melting point of 82-84°C and a boiling point of 296-307°C. Cyclobutyl 3-(piperidinomethyl)phenyl ketone is stable under normal conditions but can decompose when exposed to heat, light, or air. The compound is sensitive to acids and can react with them to form salts.
Cyclobutyl 3-(piperidinomethyl)phenyl ketone can be synthesized using a variety of methods, including Friedel-Crafts acylation, Wolff-Kishner reduction, and nucleophilic substitution. The most common method for synthesizing Cyclobutyl 3-(piperidinomethyl)phenyl ketone is the Friedel-Crafts acylation, which involves the reaction of cyclobutyl benzene with acetyl chloride in the presence of a Lewis acid catalyst. Characterization of Cyclobutyl 3-(piperidinomethyl)phenyl ketone is typically done using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
The analysis of Cyclobutyl 3-(piperidinomethyl)phenyl ketone in various matrices is important in its use in scientific experiments. Analytical techniques used for Cyclobutyl 3-(piperidinomethyl)phenyl ketone detection include high-performance liquid chromatography, gas chromatography, and various types of spectroscopy.
Cyclobutyl 3-(piperidinomethyl)phenyl ketone has shown promising biological properties in various studies relating to its use as a painkiller. Due to its structure, Cyclobutyl 3-(piperidinomethyl)phenyl ketone has an affinity for the mu-opioid receptor, which is responsible for mediating pain perception. In tests conducted on rats, it was found that Cyclobutyl 3-(piperidinomethyl)phenyl ketone has a similar analgesic effect to morphine but without the addictive effects.
As with any chemical compound, toxicity and safety in scientific experiments is an important aspect that should be considered. Cyclobutyl 3-(piperidinomethyl)phenyl ketone has been shown to have low toxicity in human cell lines, and no adverse effects were observed in animal tests. However, further toxicological studies are necessary before its use in humans can be widely accepted.
Due to its promising analgesic effect and low toxicity, Cyclobutyl 3-(piperidinomethyl)phenyl ketone has been used in various fields of research. Cyclobutyl 3-(piperidinomethyl)phenyl ketone has been used as an analgesic in rodents in pain perception tests. Cyclobutyl 3-(piperidinomethyl)phenyl ketone has also been used in the development of new analgesics.
Research on Cyclobutyl 3-(piperidinomethyl)phenyl ketone is currently ongoing, with a focus on its use as a painkiller. Scientists are investigating the potential of Cyclobutyl 3-(piperidinomethyl)phenyl ketone as a new therapeutic agent for pain management. Additionally, research is focused on understanding the biological mechanisms of Cyclobutyl 3-(piperidinomethyl)phenyl ketone and its effects on opioid receptors.
Cyclobutyl 3-(piperidinomethyl)phenyl ketone has potential implications in various fields of research and industry. It could be used for the development of new and effective analgesics with fewer adverse effects than currently available painkillers. Cyclobutyl 3-(piperidinomethyl)phenyl ketone could also be used in the development of other medications.
Although Cyclobutyl 3-(piperidinomethyl)phenyl ketone shows promising potential in pain management, there are still limitations to its use. Future research should focus on elucidating the mechanisms of action of Cyclobutyl 3-(piperidinomethyl)phenyl ketone and identifying any potential adverse effects. Future research could also explore the use of Cyclobutyl 3-(piperidinomethyl)phenyl ketone in combination with other analgesics to enhance their effectiveness.
In conclusion, Cyclobutyl 3-(piperidinomethyl)phenyl ketone is a promising compound in the field of pain management due to its potent analgesic effects and low toxicity. It has various applications in scientific experiments and potential implications in research and industry. Future research is necessary to fully understand the potential of this compound and its limitations.

XLogP3

3.3

Wikipedia

Cyclobutyl{3-[(piperidin-1-yl)methyl]phenyl}methanone

Dates

Modify: 2023-08-15

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